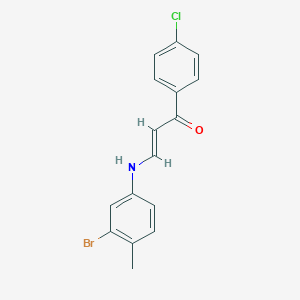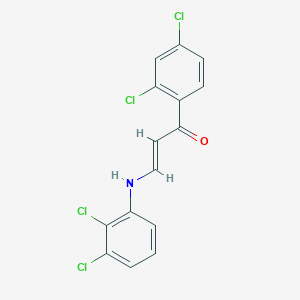![molecular formula C21H23N3O3S B399722 N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B399722.png)
N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide is a complex organic compound with a molecular formula of C24H21N3O3S This compound is known for its unique structural features, which include a benzoxazole ring and an ethoxyphenyl group
Métodos De Preparación
The synthesis of N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide involves multiple steps. One common synthetic route includes the reaction of 2-(4-ethoxyphenyl)-1,3-benzoxazole with a suitable carbamothioylating agent under controlled conditions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like ceric ammonium nitrate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
When compared to similar compounds, N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide stands out due to its unique combination of a benzoxazole ring and an ethoxyphenyl group. Similar compounds include:
- N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-dinitrobenzamide
- N-{[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C21H23N3O3S |
|---|---|
Peso molecular |
397.5g/mol |
Nombre IUPAC |
N-[[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H23N3O3S/c1-5-26-15-9-6-13(7-10-15)18-23-16-12-14(8-11-17(16)27-18)22-20(28)24-19(25)21(2,3)4/h6-12H,5H2,1-4H3,(H2,22,24,25,28) |
Clave InChI |
SMZIVSLWOAOIEX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C(C)(C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B399640.png)
![6-iodo-2-propyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B399641.png)


![N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B399645.png)
![N-(2,4-dibromophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399647.png)
![N-(2,4-dichlorophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399649.png)
![N-(4-bromophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399651.png)
![N-(4-iodophenyl)-2-[3-isopropyl-2-(isopropylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399653.png)



![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-methylpropanamide](/img/structure/B399659.png)

